2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt
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Overview
Description
2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt is a biochemical compound with the molecular formula C7H10N2O3•C2H2O4 and a molecular weight of 260.2 . This compound is primarily used in proteomics research and is known for its solid physical state and high melting point of over 160°C . It is stored at -20°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt involves the reaction of 2,3,4-trihydroxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is isolated by crystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine group to amines.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazine derivatives.
Substitution: Ethers, esters, and other substituted products.
Scientific Research Applications
2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, affecting metabolic pathways and cellular processes. For example, it acts as an inhibitor of monoamine oxidase, which plays a role in the degradation of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trihydroxybenzylhydrazine-15N2 Oxalic Acid Salt: A stable isotope-labeled version of the compound.
Benserazide: A related compound used in the treatment of Parkinson’s disease.
Uniqueness
2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt is unique due to its specific structure, which allows it to interact with various biological targets and participate in diverse chemical reactions. Its high melting point and stability make it suitable for various research applications .
Properties
Molecular Formula |
C9H12N2O7 |
---|---|
Molecular Weight |
260.20 g/mol |
IUPAC Name |
4-(hydrazinylmethyl)benzene-1,2,3-triol;oxalic acid |
InChI |
InChI=1S/C7H10N2O3.C2H2O4/c8-9-3-4-1-2-5(10)7(12)6(4)11;3-1(4)2(5)6/h1-2,9-12H,3,8H2;(H,3,4)(H,5,6) |
InChI Key |
UXROYWXIBUNFBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CNN)O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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